

Understanding m-PEG11-azide: Structure and Properties

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Compound of Interest

Compound Name: *m*-PEG11-azide

Cat. No.: B1193045

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m-PEG11-azide is a heterobifunctional linker characterized by two key components: a methoxy-terminated polyethylene glycol (PEG) chain and a terminal azide group. The PEG portion consists of eleven repeating ethylene glycol units, which imparts desirable physicochemical properties to the molecule and any biomolecule it is attached to.

The core utility of **m-PEG11-azide** lies in its azide (N_3) functional group. This group is a key participant in "click chemistry," a class of reactions known for being rapid, efficient, and bioorthogonal—meaning they do not interfere with native biological processes.^{[1][2]}

Key Properties and Specifications

The quantitative data for a typical **m-PEG11-azide** reagent are summarized below. These values are essential for calculating molar equivalents in reaction protocols and for analytical characterization.

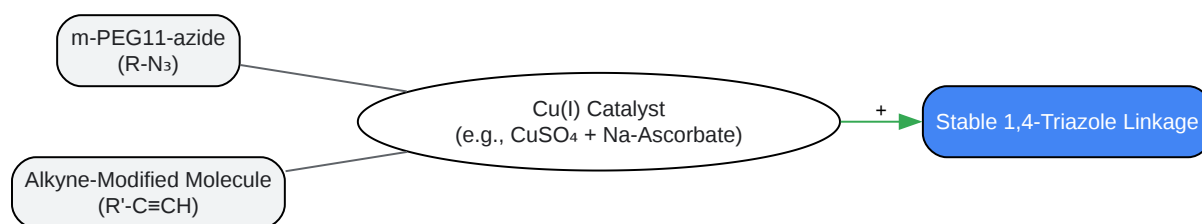
Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₄₇ N ₃ O ₁₁	[3][4]
Molecular Weight (MW)	~541.6 g/mol	[3]
Purity	≥95% - 98%	
Appearance	White solid or viscous oil	-
Solubility	Soluble in water, DMSO, DMF, Methanol	
Storage Condition	-20°C, protect from light and moisture	

The Mechanism of Action: Bioconjugation via Click Chemistry

The azide group of **m-PEG11-azide** allows for covalent ligation to molecules containing an alkyne functional group through a 1,3-dipolar cycloaddition reaction. This reaction forms a highly stable triazole ring. There are two primary, and highly reliable, methods for achieving this conjugation:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common form of click chemistry, CuAAC, involves the use of a copper(I) catalyst to unite a terminal alkyne with an azide. This reaction is extremely efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction proceeds rapidly under mild, often aqueous, conditions, making it suitable for modifying sensitive biomolecules like proteins and peptides.

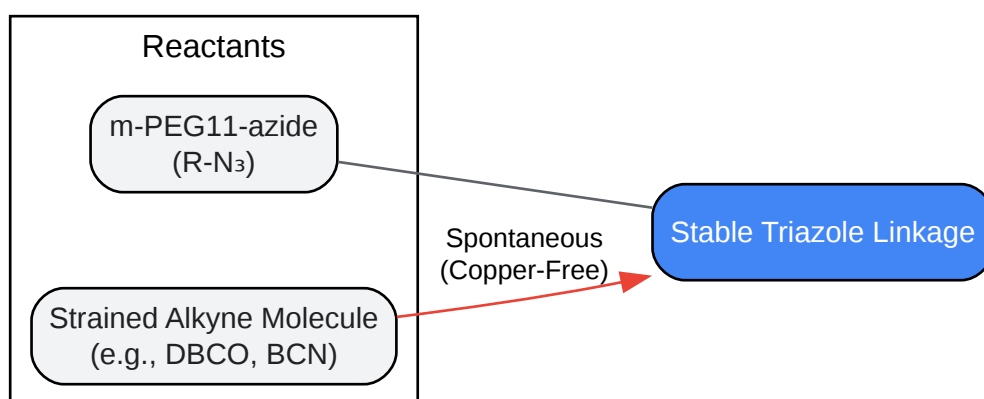


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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., live cell labeling), SPAAC provides a powerful alternative. This method uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The high ring strain of these molecules enables the cycloaddition to proceed efficiently without any catalyst.



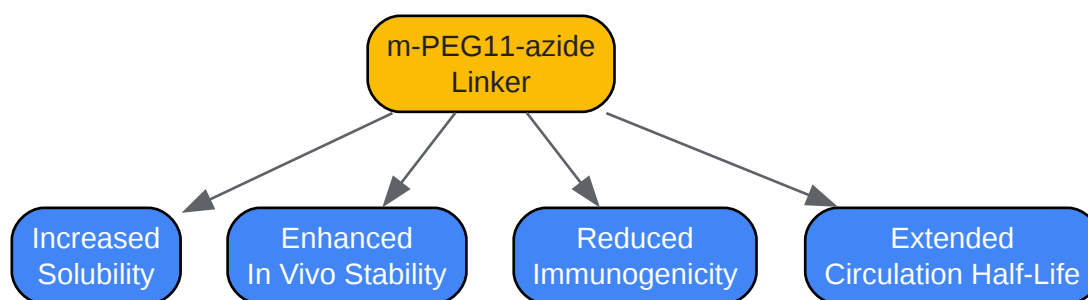
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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Core Applications in Bioconjugation and Drug Development

The unique properties of **m-PEG11-azide** make it a valuable tool across several domains of research and development.

- **PEGylation of Proteins, Peptides, and Oligonucleotides:** The process of attaching PEG chains, known as PEGylation, is a proven strategy to enhance the therapeutic properties of biomolecules. The hydrophilic PEG linker increases aqueous solubility, extends circulation half-life by reducing renal clearance, and can mask epitopes to reduce immunogenicity.
- **Antibody-Drug Conjugates (ADCs):** In ADC development, precise and stable linkage of a cytotoxic payload to an antibody is paramount. **m-PEG11-azide** can be used to create the linker that bridges the antibody and the drug, leveraging the stability of the triazole ring.
- **PROTACs Development:** Proteolysis-targeting chimeras (PROTACs) are molecules that bring a target protein and an E3 ubiquitin ligase into proximity. **m-PEG11-azide** is frequently used as a component of the linker connecting the two ligands in PROTAC synthesis.
- **Drug Delivery and Surface Modification:** The PEG chain improves the biocompatibility of surfaces and nanoparticles. **m-PEG11-azide** can be used to functionalize surfaces for targeted drug delivery or to create biocompatible coatings on medical devices.



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